molecular formula C22H36N2O5 B12319974 Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate

Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate

Cat. No.: B12319974
M. Wt: 408.5 g/mol
InChI Key: JREXEEVIWHXCAG-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, and a phenethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tert-butyl ester: This step involves the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Addition of the diethoxyethyl group: This step involves the reaction of an appropriate aldehyde or ketone with an alcohol in the presence of an acid catalyst to form the diethoxyethyl group.

    Attachment of the phenethyl group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenethyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-4-((2,2-dimethoxyethyl)(phenethyl)amino)-4-oxobutanoate
  • tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(benzyl)amino)-4-oxobutanoate
  • tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenyl)amino)-4-oxobutanoate

Uniqueness

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H36N2O5

Molecular Weight

408.5 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C22H36N2O5/c1-6-27-20(28-7-2)16-24(14-13-17-11-9-8-10-12-17)21(26)18(23)15-19(25)29-22(3,4)5/h8-12,18,20H,6-7,13-16,23H2,1-5H3

InChI Key

JREXEEVIWHXCAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC

Origin of Product

United States

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